molecular formula C4H6OS B12660851 3-(Methylthio)acrylaldehyde CAS No. 82045-60-1

3-(Methylthio)acrylaldehyde

Cat. No.: B12660851
CAS No.: 82045-60-1
M. Wt: 102.16 g/mol
InChI Key: GMTLWWYVRPTAIY-DUXPYHPUSA-N
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Description

3-(Methylthio)acrylaldehyde is an organic compound with the molecular formula C4H6OS. It is characterized by the presence of a methylthio group (-SCH3) attached to the acrylaldehyde structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Methylthio)acrylaldehyde can be synthesized through several methods. One common approach involves the base-catalyzed addition of methanethiol to acrolein, resulting in the formation of 3-(methylthio)propionaldehyde . This reaction typically requires a basic catalyst and is carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings. The process may include additional purification steps to remove impurities and ensure the compound meets industrial standards. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Methylthio)acrylaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Methylthio)acrylaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Methylthio)acrylaldehyde involves its interaction with various molecular targets. The compound can undergo nucleophilic addition reactions due to the presence of the electrophilic aldehyde group. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The methylthio group can also participate in redox reactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methylthio)acrylaldehyde is unique due to the combination of the methylthio group and the unsaturated aldehyde structure. This combination imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound for various applications .

Properties

CAS No.

82045-60-1

Molecular Formula

C4H6OS

Molecular Weight

102.16 g/mol

IUPAC Name

(E)-3-methylsulfanylprop-2-enal

InChI

InChI=1S/C4H6OS/c1-6-4-2-3-5/h2-4H,1H3/b4-2+

InChI Key

GMTLWWYVRPTAIY-DUXPYHPUSA-N

Isomeric SMILES

CS/C=C/C=O

Canonical SMILES

CSC=CC=O

Origin of Product

United States

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